molecular formula C8H6IN3O2 B1314960 3-Iodo-1-methyl-7-nitro-1H-indazole CAS No. 864724-65-2

3-Iodo-1-methyl-7-nitro-1H-indazole

Cat. No.: B1314960
CAS No.: 864724-65-2
M. Wt: 303.06 g/mol
InChI Key: GRTDGGAGEQHRFL-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-7-nitro-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 7-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-7-nitro-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 1-methyl-7-nitro-1H-indazole using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Another approach involves the nitration of 3-iodo-1-methyl-1H-indazole using a mixture of concentrated sulfuric acid and nitric acid. This reaction is typically performed at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product. Techniques such as recrystallization, column chromatography, and distillation may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The methyl group at the 1-position can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: 3-Amino-1-methyl-7-nitro-1H-indazole, 3-Thio-1-methyl-7-nitro-1H-indazole.

    Reduction: 3-Iodo-1-methyl-7-amino-1H-indazole.

    Oxidation: 3-Iodo-1-carboxy-7-nitro-1H-indazole.

Scientific Research Applications

3-Iodo-1-methyl-7-nitro-1H-indazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-7-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific molecular targets. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-methyl-1H-indazole: Lacks the nitro group at the 7-position, which may result in different reactivity and bioactivity.

    1-Methyl-7-nitro-1H-indazole:

    3-Iodo-1H-indazole: Lacks both the methyl group at the 1-position and the nitro group at the 7-position, leading to different chemical properties.

Uniqueness

3-Iodo-1-methyl-7-nitro-1H-indazole is unique due to the combination of substituents on the indazole ring. The presence of the iodine atom, methyl group, and nitro group provides a distinct set of chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-iodo-1-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDGGAGEQHRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295267
Record name 3-Iodo-1-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864724-65-2
Record name 3-Iodo-1-methyl-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864724-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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